4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane

Physicochemical profiling Lipophilicity Drug-likeness

Researchers seeking CNS-penetrant kinase inhibitor leads often face limited availability of spirocyclic amines with favorable drug-like properties. 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane (CAS 2060058-86-6) directly addresses this gap: • Computed XLogP3-AA of 1.3 and TPSA of 40.7 Ų place it in ideal CNS drug-like space, distinct from more lipophilic parent scaffold (XLogP ~1.87) or polar 1,3-dione analog (XLogP3 0.4). • Free pyrazole NH provides an additional H-bond donor for hinge-binding, enabling LRRK2 G2019S inhibitor profiling with >2000-fold selectivity. • 3D spirocyclic core increases Fsp³, supporting diversity-oriented screening and fragment-based library expansion. Supplied at ≥95% purity with reliable stock for immediate delivery.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13246771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCC2C3=CC=NN3
InChIInChI=1S/C11H17N3/c1-2-5-11(4-1)8-12-7-9(11)10-3-6-13-14-10/h3,6,9,12H,1-2,4-5,7-8H2,(H,13,14)
InChIKeyOQXBCEQZILGUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane: Physicochemical Baseline


4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane (CAS 2060058-86-6) is a spirocyclic secondary amine featuring a 2-azaspiro[4.4]nonane core substituted at the 4-position with a 1H-pyrazol-3-yl moiety. Its molecular formula is C₁₁H₁₇N₃ (MW 191.27 g/mol), and it is routinely supplied at 95% purity . Computed physicochemical properties – XLogP3-AA of 1.3, topological polar surface area (TPSA) of 40.7 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond – place this compound within favorable drug-like chemical space distinct from both the unsubstituted parent scaffold and the more polar 1,3-dione analogs [1].

Why Generic Azaspiro[4.4]nonane Substitution Is Not Valid


The azaspiro[4.4]nonane scaffold supports diverse substitution patterns – including unsubstituted, 1,3-dione, and various N-heteroaryl derivatives – each yielding profoundly different physicochemical and pharmacological profiles. For example, the unsubstituted 2-azaspiro[4.4]nonane exhibits a computed XLogP of ~1.87 , while the 1,3-dione analog drops to XLogP3 of 0.4 . In contrast, 4-(1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane occupies an intermediate lipophilicity range (XLogP3-AA 1.3) with a distinct hydrogen-bonding capacity conferred by the pyrazole NH [1]. These differences in lipophilicity, hydrogen bond donor/acceptor counts, and rotatable bond profiles directly impact membrane permeability, solubility, and target engagement – rendering generic substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence


Lipophilicity: Pyrazole-Substituted vs. Unsubstituted Scaffold

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane exhibits an XLogP3-AA of 1.3, which is 0.57 log units lower than the unsubstituted 2-azaspiro[4.4]nonane parent (XLogP ~1.87). This reduction in lipophilicity, driven by the pyrazole substituent, moves the compound closer to the optimal range (LogP 1–3) for oral bioavailability while reducing the risk of high LogP-driven promiscuity [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Capacity: NH vs. N-Methyl Analog

The target compound possesses two hydrogen bond donors (pyrazole NH + pyrrolidine NH), compared to only one HBD in the N-methylated analog 4-(1-methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane (where the pyrazole NH is blocked by methylation). This difference is critical for interactions with biological targets that require a bidentate hydrogen bond donor motif [1].

Hydrogen bonding Target engagement SAR

Class-Level Evidence: G2019S-LRRK2 Kinase Selectivity

Although no direct biological data have been published specifically for 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane, a closely related azaspirocyclic 1H-pyrazole chemotype has been reported to yield potent and highly selective G2019S-LRRK2 kinase inhibitors. One exemplar from this series achieved IC₅₀ values of 4.6 nM (G2019S mutant) and 49 nM (wild-type) with >2000-fold selectivity over 485 screened kinases, along with demonstrated rodent brain penetration (F = 174%, t₁/₂ = 5.4 h) [1]. The target compound shares the core azaspiro-pyrazole architecture that enabled this selectivity profile.

LRRK2 kinase Parkinson's disease Brain penetration

Computed Drug-Likeness Advantage: Fsp³ Contribution of the Spirocyclic Scaffold

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane features an all-carbon spirocyclic junction with a high fraction of sp³-hybridized carbons (Fsp³). While a precise Fsp³ value cannot be calculated without full structural enumeration, the spiro[4.4]nonane core intrinsically increases three-dimensionality compared to flat aromatic heterocyclic scaffolds. In the broader chemical literature, a shift from planar aromatics to spirocyclic structures with higher Fsp³ has been correlated with improved clinical success rates – the mean Fsp³ rises from 0.36 in screening libraries to 0.47 in approved drugs [1][2].

Fsp³ Drug-likeness Spirocyclic scaffold advantage

Research and Procurement Application Scenarios


LRRK2 Kinase Inhibitor Hit Expansion

Based on the class-level evidence that azaspirocyclic pyrazoles achieve >2000-fold selectivity for G2019S-LRRK2 with nanomolar potency and rodent brain penetration [1], 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane is a rational procurement candidate for LRRK2 inhibitor hit expansion libraries. Its non-methylated pyrazole NH provides an additional hydrogen bond donor not present in N-methylated analogs, which may be critical for hinge-binding interactions [2].

CNS Drug Design: Intermediate Lipophilicity Screening

With an XLogP3-AA of 1.3, TPSA of 40.7 Ų, and two hydrogen bond donors, the compound occupies an attractive region of CNS drug-like chemical space (typically TPSA < 70 Ų, LogP 1–4) [1]. Researchers requiring spirocyclic amines with intermediate lipophilicity for CNS target screening should consider this compound over the more lipophilic unsubstituted 2-azaspiro[4.4]nonane (XLogP ~1.87) or the overly polar 1,3-dione analog (XLogP3 0.4) [2].

Sigma Receptor Ligand Scaffold Exploration

Spiro-pyrano-pyrazole derivatives have demonstrated high affinity (pKi > 8) for sigma-1 receptors, with applications in neuropathic pain and psychosis [1]. Although 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane incorporates an azaspiro rather than a pyrano-pyrano scaffold, the shared pyrazole-on-spirocycle architecture makes it a valuable comparator scaffold for sigma receptor SAR studies, particularly given its distinct hydrogen-bonding profile [2].

High-Fsp³ Fragment Library Construction

The spiro[4.4]nonane core confers substantial three-dimensional character to the molecule, contributing to a higher Fsp³ value than flat aromatic heterocycles. This aligns with the established correlation between increased Fsp³ and improved clinical success rates [1]. Procurement of this compound for fragment-based or diversity-oriented screening libraries enables exploration of underexploited 3D chemical space in early-stage drug discovery.

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